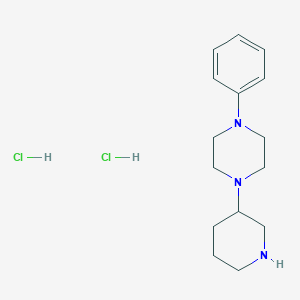

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Overview

Description

“1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride” is a compound that belongs to the class of piperazines . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Discovery and Optimization of Inhibitors

A study identified inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for high potency and selectivity. Phenyl group substitution was key to reducing clearance and improving oral exposure, demonstrating the compound's utility in vivo for various disease models (Thalji et al., 2013).

Synthesis and Pharmacological Evaluation

Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives revealed compounds with antiarrhythmic and antihypertensive activities. The presence of the 1-phenylpiperazine moiety with specific substituents was essential for these effects, suggesting their potential in developing new therapeutic agents (Malawska et al., 2002).

Antitumor and Anticancer Activities

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and investigated for their anticancer activities. Compounds showed promising antiproliferative effects against breast cancer cells, highlighting the potential of these derivatives in cancer treatment (Yurttaş et al., 2014).

Enzymatic Metabolism Studies

The metabolism of a novel antidepressant, Lu AA21004, was explored, identifying the enzymes involved in its oxidative metabolism. This research provides insights into the metabolic pathways of novel therapeutic agents, facilitating the development of drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012).

Synthesis and Biological Evaluation

Studies on the synthesis and biological evaluation of novel derivatives for potential therapeutic applications reveal the versatility of the 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride framework. These derivatives are explored for their antidepressant, antianxiety, and other pharmacological activities, contributing to the development of new drugs (Kumar et al., 2017).

Safety And Hazards

properties

IUPAC Name |

1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCBWDOJZXZRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)

![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)